2,5-二氢呋喃

描述

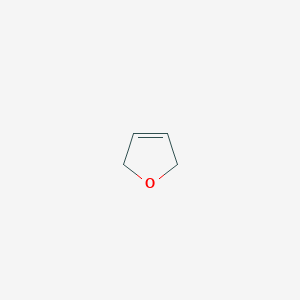

2,5-Dihydrofuran is an organic compound classified as a monounsaturated derivative of furan . It is a colorless, volatile liquid . It can be produced from the acid-catalyzed rearrangement of 1‑butene 3,4‑epoxide .

Synthesis Analysis

The insertion reaction of alkylidene carbenes is demonstrated to be an effective method for the synthesis of 2,5-dihydrofuran ring systems . The best results have been obtained on substrates containing electron-withdrawing substituents, which appear less prone to the competing rearrangement reaction .Molecular Structure Analysis

The crystal structure of 2,5-dihydrofuran demonstrates the structure II (sII) clathrate hydrate with the cubic Fd-3m space group . The 2,5-dihydrofuran molecule is located at the center of the large cages of sII hydrate .Chemical Reactions Analysis

A P-containing palladacycle catalyzes a regioselective Heck reaction of 2,3-dihydrofuran with diaryliodonium salts and aryl iodides to afford 2-aryl-2,5-dihydrofurans and 2-aryl-2,3-dihydrofurans, respectively, in good yields .Physical And Chemical Properties Analysis

2,5-Dihydrofuran is a colorless, volatile liquid . It has a molar mass of 70.091 g·mol −1 and a density of 0.9461 g cm −3 . It has a melting point of −86 °C and a boiling point of 67.4 °C .科学研究应用

Nonlinear Optical Chromophores

2,5-Dihydrofuran derivatives have been synthesized as a new class of highly efficient and tunable electron acceptors for nonlinear optical chromophores . These derivatives have demonstrated high poling efficiency and very large electro-optic coefficients . They have been used as dopants in poly(methyl methacrylate) (PMMA) and a high glass-transition temperature polyquinoline .

Microwave-assisted Synthesis

The focused microwave-assisted synthesis of 2,5-Dihydrofuran derivatives has been reported . This method has been used to synthesize a diversified family of 2,5-dihydrofuran derivatives .

Dipole Alignment Stability

2,5-Dihydrofuran derivatives have shown excellent dipole alignment stability in the guest/host composite at 85°C . This property is important for the stability of materials in various applications .

Organic Synthesis and Functional Polymer Manufacture

2,5-Dihydrofuran, specifically 2,5-diformyfuran (DFF), the aerobic oxidation product of 5-hydroxymethylfurfural (HMF), is a key chemical used in organic synthesis and functional polymer manufacture .

High Resolution Splittings in Far Infrared Spectrum

2,5-Dihydrofuran has been used to explain the high resolution splittings observed in the far infrared spectrum . This application is important in the field of spectroscopy .

Energy Levels and Wavefunctions Calculation

A program has been developed to calculate the energy levels and corresponding wavefunctions for a two‐dimensional anharmonic potential surface of at least C2v symmetry . This program has been employed using 2,5-Dihydrofuran .

作用机制

Target of Action

2,5-Dihydrofuran is an organic compound classified as a monounsaturated derivative of furan It’s known to participate in various chemical reactions, particularly in the field of organic synthesis .

Mode of Action

The interaction of 2,5-Dihydrofuran with its targets primarily involves chemical reactions. For instance, it’s involved in the Rhodium-catalyzed diverse arylation . By fine-tuning the reaction conditions, four different ring-opening or oxidative arylation pathways are controlled in the Rhodium-catalyzed arylation of 2,5-Dihydrofuran . This results in selective access to 2-aryl or 3-aryl homoallylic alcohols and 3-aryl or 4-aryl-2,3-dihydrofurans .

Biochemical Pathways

The biochemical pathways affected by 2,5-Dihydrofuran are primarily related to its role in organic synthesis. It’s used in the Rhodium-catalyzed diverse arylation, which involves four different ring-opening or oxidative arylation pathways . These pathways lead to the formation of various organic compounds, demonstrating the compound’s role in diversifying chemical synthesis.

Pharmacokinetics

Its physical properties, such as its boiling point of 339.7 K , suggest that it’s volatile, which could influence its absorption and distribution.

Result of Action

The molecular and cellular effects of 2,5-Dihydrofuran’s action are primarily seen in its role in chemical reactions. For instance, in the Rhodium-catalyzed diverse arylation, it contributes to the formation of various organic compounds . .

Action Environment

The action of 2,5-Dihydrofuran can be influenced by various environmental factors. For instance, the Rhodium-catalyzed diverse arylation of 2,5-Dihydrofuran is sensitive to the reaction conditions . Adjusting these conditions can control the pathways and outcomes of the reaction. Furthermore, as a volatile compound , its stability and efficacy could be affected by factors such as temperature and pressure.

安全和危害

2,5-Dihydrofuran is highly flammable and its vapors may form explosive mixtures with air . It may form explosive peroxides . Containers may explode when heated . It is advised to keep away from heat, sparks, open flames, hot surfaces, and sources of ignition . It is also recommended to use only non-sparking tools and take precautionary measures against static discharges .

未来方向

The electrosynthesis of 2,5-dicarboxy-2,5-dihydrofurans has been reported . This method does not require the use of lead and is compatible with polar functional groups . The reaction can be readily scaled up and several cyclic olefins worked well as olefin components . This finding provides greater clarity to the literature surrounding the electrosynthesis and potential applications of 2,5-dicarboxy-2,5-dihydrofurans .

属性

IUPAC Name |

2,5-dihydrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O/c1-2-4-5-3-1/h1-2H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARGCQEVBJHPOGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051785 | |

| Record name | 2,5-Dihydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Aldrich MSDS] | |

| Record name | 2,5-Dihydrofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10398 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2,5-Dihydrofuran | |

CAS RN |

1708-29-8 | |

| Record name | 2,5-Dihydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dihydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIHYDROFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Furan, 2,5-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dihydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dihydrofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIHYDROFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD0TIE091T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,5-dihydrofuran?

A1: 2,5-Dihydrofuran has a molecular formula of C4H6O and a molecular weight of 70.09 g/mol.

Q2: What spectroscopic techniques are used to characterize 2,5-dihydrofuran?

A: Researchers frequently employ NMR spectroscopy, particularly 13C NMR, to determine the structure and purity of 2,5-dihydrofuran derivatives. [, ] IR spectroscopy is also used to identify functional groups within these molecules. [] Mass spectrometry (MS) helps analyze fragmentation patterns and confirm structural assignments. []

Q3: Does 2,5-dihydrofuran exhibit any unique hydrogen bonding capabilities?

A: Yes, 2,5-dihydrofuran acts as a hydrogen bond acceptor through its oxygen atom. Studies using rotational spectroscopy revealed its interaction with hydrogen bromide (HBr) forming a complex where HBr acts as the hydrogen bond donor. Interestingly, the O···H-Br bond exhibits non-linearity. [] Similar hydrogen bonding interactions have been observed with other molecules like hydrogen fluoride (HF) and ethyne (C2H2). [, ]

Q4: What are some common synthetic routes to access 2,5-dihydrofuran derivatives?

A4: Several methods exist to synthesize diverse 2,5-dihydrofuran derivatives:

- Michael Addition: Ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with β-nitrostyrenes in the presence of triethylamine to yield substituted 2,5-dihydrofurans. []

- Cyclization Reactions: One-pot synthesis of functionalized 2,5-dihydrofurans is achieved through an amine-promoted Petasis borono-Mannich reaction of 4-substituted 1,2-oxaborol-2(5H)-ols with salicylaldehydes. []

- Reaction with Arsonium Ylides: 2-(α-Substituted N-tosylaminomethyl)-2,5-dihydrofurans can be prepared by reacting N-sulfonylimines with an arsonium 4-hydroxyl-cis-2-butenylide. []

- Palladium-Catalyzed Reactions: PdCl2/NaI catalyzed homodimeric coupling-cyclization of 2,3-allenols efficiently produces 4-(1′,3′-dien-2′-yl)-2,5-dihydrofuran derivatives. [] Similarly, PdI2-catalyzed reactions of two different 2,3-allenols also yield these derivatives. []

- Stereoselective Syntheses: Researchers have developed stereoselective methods to access specific isomers of 2,5-dihydrofurans. For instance, the reaction of 1,4-dilithio-1,3-dienes with aldehydes yields polysubstituted 2,5-dihydrofurans with high regio- and stereoselectivity. []

Q5: Can 2,5-dihydrofuran be used as a building block in multi-step syntheses?

A: Absolutely. A notable example is the total synthesis of the proposed structure for dihydrorosefuran, a monoterpene. Key steps included a CpTiCl2-mediated allenylation and a Ag(I)-catalyzed cyclization to construct the 2,5-dihydrofuran core. []

Q6: How does fluorination impact the reactivity of 2,5-dihydrofuran?

A: Studies involving perchloro-2,5-dihydrofuran demonstrate that fluorination occurs preferentially at allylic positions over vinylic ones when using antimony trifluoride or mixed antimony halides. [] This selectivity highlights the influence of fluorine substitution on the reactivity of the dihydrofuran ring.

Q7: What insights into the formation of maleic anhydride from butadiene involve 2,5-dihydrofuran as an intermediate?

A: Research suggests that maleic anhydride formation during butadiene oxidation proceeds through two pathways, both involving 2,5-dihydrofuran as a key intermediate. [] The rate-determining step is the formation of 2,5-dihydrofuran, suggesting its crucial role in the overall reaction mechanism. Further oxidation of 2,5-dihydrofuran can then lead to maleic anhydride through either a furan intermediate or an asymmetric unsaturated lactone intermediate. [, ]

Q8: What role does 2,5-dihydrofuran play in catalytic reactions?

A: While 2,5-dihydrofuran itself might not be directly involved in catalysis, its derivatives, particularly those bearing phosphine ligands, have shown promise in asymmetric catalysis. For instance, a chiral bifunctional biphenyl-2-ylphosphine ligand, synthesized using a 2,5-dihydrofuran scaffold, enabled gold-catalyzed asymmetric isomerization of alkynes to allenes. []

Q9: Can you elaborate on the use of 2,5-dihydrofuran derivatives in asymmetric hydroformylation?

A: Bis-3,4-diazaphospholane ligands derived from 2,5-dihydrofuran demonstrated exceptional performance in rhodium-catalyzed asymmetric hydroformylation (AHF) of various alkenes. [] By fine-tuning ligand structures and reaction parameters, researchers achieved high enantioselectivities (≥90% ee) and good regioselectivities, highlighting the potential of these ligands in AHF.

Q10: Are there any examples of 2,5-dihydrofuran derivatives impacting the selectivity of catalytic reactions?

A: Yes, the size of the phosphorus cocatalyst significantly influences the regioselectivity in the rhodium-catalyzed hydroformylation of 2,5-dihydrofuran. [] Depending on the catalyst, either tetrahydrofuran-3-carbaldehyde or tetrahydrofuran-2-carbaldehyde can be obtained as the major product. This control over regioselectivity highlights the potential of 2,5-dihydrofuran as a valuable starting material in fine chemical synthesis.

Q11: Does 2,5-dihydrofuran find applications beyond synthetic chemistry?

A: Certainly. Iodinated derivatives of 2,5-dimethoxy-2,5-dihydrofuran have shown promise as cross-linking agents for chitosan, yielding radiopaque materials suitable for non-invasive imaging. [] This application highlights the potential of 2,5-dihydrofuran derivatives in materials science and biomedical engineering.

Q12: Have there been studies investigating the environmental impact of 2,5-dihydrofuran?

A: Yes, the ozonolysis of 2,5-dihydrofuran in the presence of SO2 has been shown to form secondary organic aerosols (SOAs). [] This finding suggests that atmospheric reactions of 2,5-dihydrofuran could contribute to aerosol formation and potentially impact air quality.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(R)-cyano-(3-phenoxyphenyl)methyl] (1S,3R)-3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B41713.png)

![N--[4-(1-Methylethyl)benzoyl]-D-phenylalanine](/img/structure/B41727.png)

![[1(R)-trans]-alpha-[[[4-(1-Methylethyl)cyclohexyl]carbonyl]amino]benzenepropanamide](/img/structure/B41732.png)